molecular formula C26H26N2O8S2 B407057 N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide CAS No. 313402-72-1

N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide

Cat. No.: B407057
CAS No.: 313402-72-1
M. Wt: 558.6g/mol
InChI Key: METYNLDEWZFVTN-UHFFFAOYSA-N
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Description

N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide is a synthetic organic compound characterized by the presence of two 2,4-dimethoxyphenyl groups attached to a naphthalene-1,5-disulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide groups may play a role in binding to active sites, while the aromatic rings could facilitate π-π interactions with target molecules.

Comparison with Similar Compounds

  • N1,N5-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide
  • N1,N5-bis(2,4-dimethylphenyl)naphthalene-1,5-disulfonamide
  • N1,N5-bis(4-methoxyphenyl)naphthalene-1,5-disulfonamide

Comparison: N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. Compared to its analogs with different substituents, this compound may exhibit distinct solubility, stability, and interaction profiles, making it suitable for specific applications in organic electronics and medicinal chemistry.

Properties

IUPAC Name

1-N,5-N-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O8S2/c1-33-17-11-13-21(23(15-17)35-3)27-37(29,30)25-9-5-8-20-19(25)7-6-10-26(20)38(31,32)28-22-14-12-18(34-2)16-24(22)36-4/h5-16,27-28H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METYNLDEWZFVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=C(C=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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